molecular formula C16H12Cl2N2O B14510944 2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole CAS No. 64066-24-6

2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole

Cat. No.: B14510944
CAS No.: 64066-24-6
M. Wt: 319.2 g/mol
InChI Key: XVTBBVGECKOHDX-UHFFFAOYSA-N
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Description

2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of two chloromethylphenyl groups attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring. For instance, the reaction of 4-(chloromethyl)benzoic acid with hydrazine hydrate can yield the desired oxadiazole compound under acidic conditions .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents would be required to achieve these transformations.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. These reactions typically occur under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.

Scientific Research Applications

2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets. For instance, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Uniqueness: 2,5-Bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific structural features, such as in the design of advanced materials and pharmaceuticals.

Properties

CAS No.

64066-24-6

Molecular Formula

C16H12Cl2N2O

Molecular Weight

319.2 g/mol

IUPAC Name

2,5-bis[4-(chloromethyl)phenyl]-1,3,4-oxadiazole

InChI

InChI=1S/C16H12Cl2N2O/c17-9-11-1-5-13(6-2-11)15-19-20-16(21-15)14-7-3-12(10-18)4-8-14/h1-8H,9-10H2

InChI Key

XVTBBVGECKOHDX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCl)C2=NN=C(O2)C3=CC=C(C=C3)CCl

Origin of Product

United States

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